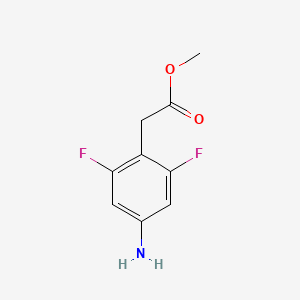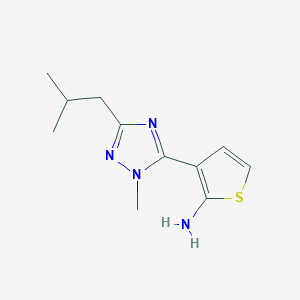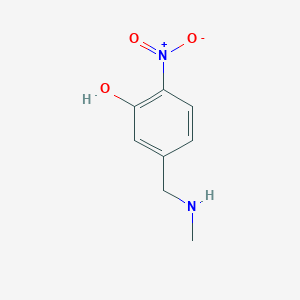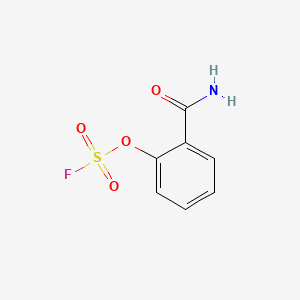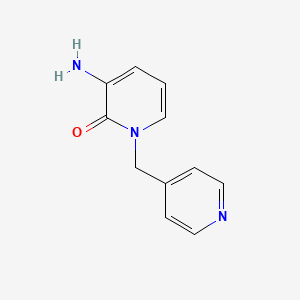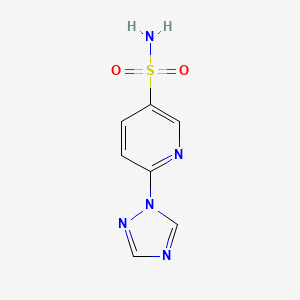
6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide is a heterocyclic compound that features both a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole and pyridine derivatives.
科学的研究の応用
6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用機序
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase and carbonic anhydrase, which are crucial for cell growth and proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad-spectrum antimicrobial activity.
Pyridine-3-sulfonamide: A compound with similar sulfonamide functionality but lacking the triazole ring.
Fluconazole: An antifungal agent that contains a triazole ring and is structurally related to 6-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonamide.
Uniqueness
This compound is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C7H7N5O2S |
|---|---|
分子量 |
225.23 g/mol |
IUPAC名 |
6-(1,2,4-triazol-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H2,8,13,14) |
InChIキー |
ZGWKKRRCYBRBCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)


